3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free catalysts and environmentally benign reagents is preferred to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(2-Bromobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- 3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the chlorobenzyl group. This substitution can significantly influence the compound’s reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H11ClN2O |
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Molecular Weight |
234.68 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-2-1-3-8(10)7-11-9-5-6-14-12(9)16-15-11/h1-4,14H,5-7H2 |
InChI Key |
LOKHKSLPPSWXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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